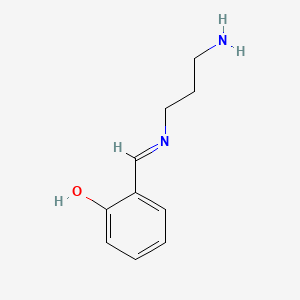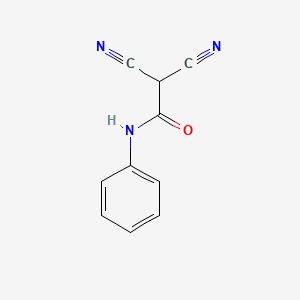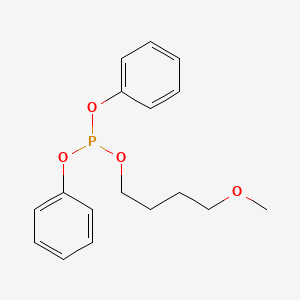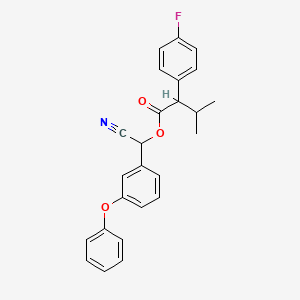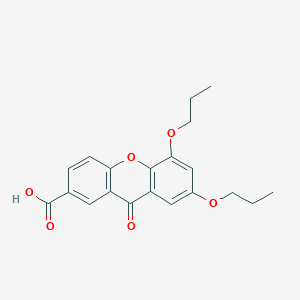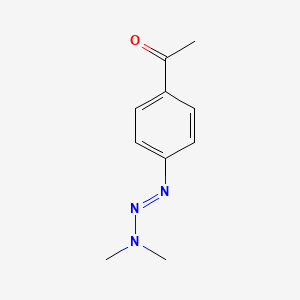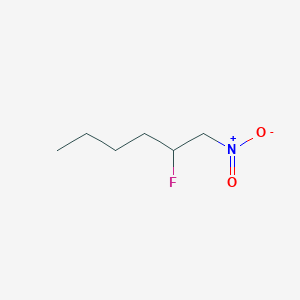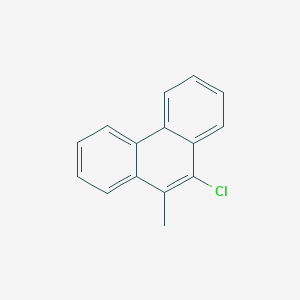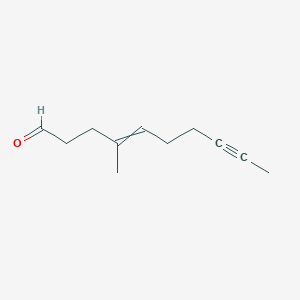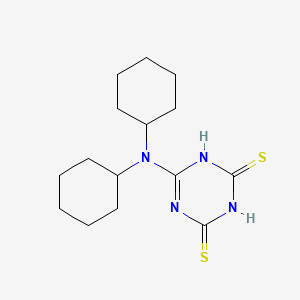![molecular formula C9H7Li B14650822 Lithium, [(4-methylphenyl)ethynyl]- CAS No. 52999-17-4](/img/structure/B14650822.png)
Lithium, [(4-methylphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [(4-methylphenyl)ethynyl]- is an organolithium compound that features a lithium atom bonded to a [(4-methylphenyl)ethynyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methylphenyl)ethynyl]- typically involves the reaction of a halogenated precursor with a lithium reagent. One common method is the halogen-lithium exchange reaction, where a halogenated [(4-methylphenyl)ethynyl] compound reacts with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction is usually carried out in a dry, aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Lithium, [(4-methylphenyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, [(4-methylphenyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alkanes or alkenes.
Substitution: Various substituted [(4-methylphenyl)ethynyl] derivatives.
Scientific Research Applications
Lithium, [(4-methylphenyl)ethynyl]- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and bioactive compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of Lithium, [(4-methylphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily donate electrons to electrophiles, facilitating the formation of new bonds. The [(4-methylphenyl)ethynyl] group provides additional stability and reactivity, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Lithium, [(phenyl)ethynyl]-: Similar structure but lacks the methyl group, resulting in different reactivity and properties.
Lithium, [(4-methoxyphenyl)ethynyl]-: Contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.
Lithium, [(4-chlorophenyl)ethynyl]-: The presence of a chlorine atom introduces different steric and electronic effects.
Uniqueness
Lithium, [(4-methylphenyl)ethynyl]- is unique due to the presence of the methyl group, which influences its reactivity and stability. This compound offers distinct advantages in specific synthetic applications, making it a valuable reagent in organic chemistry.
Properties
CAS No. |
52999-17-4 |
|---|---|
Molecular Formula |
C9H7Li |
Molecular Weight |
122.1 g/mol |
IUPAC Name |
lithium;1-ethynyl-4-methylbenzene |
InChI |
InChI=1S/C9H7.Li/c1-3-9-6-4-8(2)5-7-9;/h4-7H,2H3;/q-1;+1 |
InChI Key |
KRAJEXZBSGAQQG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)C#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


